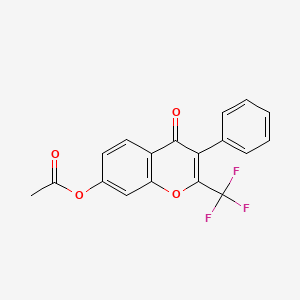

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3O4/c1-10(22)24-12-7-8-13-14(9-12)25-17(18(19,20)21)15(16(13)23)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEWZUVYAGJQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves acetylation to form the acetate ester.

Preparation of Chromen Core: The chromen core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.

Introduction of Phenyl and Trifluoromethyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the trifluoromethyl group is typically added using trifluoromethylation reagents such as trifluoromethyl iodide.

Acetylation: The final step involves acetylation using acetic anhydride in the presence of a base like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated reaction systems might also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to modify the chromen ring.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can be employed in the creation of more complex organic molecules through various reactions such as condensation and acylation.

- Reagent in Organic Reactions : Its reactive functional groups allow it to act as a reagent in diverse chemical reactions, facilitating the development of new compounds.

Biology

This compound has been investigated for its biological activities, including:

- Enzyme Inhibition : Studies have shown that it can inhibit key enzymes involved in various metabolic pathways. For instance, its potential as a cholinesterase inhibitor has been explored, which may have implications for neurodegenerative diseases.

Medicine

Research indicates that this compound may have therapeutic potential:

- Anticancer Activity : In vitro studies have demonstrated its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating significant potency.

Industry

The compound is also relevant in industrial applications:

- Development of New Materials : It can be used as a precursor for synthesizing polymers or other materials with desirable properties due to its unique chemical structure.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of related chromenone derivatives, highlighting that the trifluoromethyl group enhances electron-withdrawing effects, improving free radical scavenging capabilities. The research indicated that these compounds could inhibit lipid peroxidation effectively.

Case Study 2: Enzyme Inhibition Studies

In a comparative study on enzyme inhibitors, this compound was found to exhibit significant inhibition against cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory responses.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Chromen-4-one Derivatives

Key Observations :

- Trifluoromethyl vs. Methyl/Methoxy Groups : The -CF₃ group in the target compound enhances metabolic stability and electronegativity compared to -Me or -OMe in analogs .

- Acetate vs. Benzamide at C7 : Unlike N-(4-oxo-2-CF₃-chromen-7-yl) benzamides (e.g., compounds 4a-k in ), the acetate group in the target compound may reduce cytotoxicity but improve bioavailability due to lower molecular weight and polarity .

Key Observations :

- The absence of cytotoxicity data for the target compound highlights a research gap.

- Acetate-containing analogs (e.g., 3-(2-Fluorophenoxy)-2-methyl derivative) show moderate activity, implying that substituent bulk and polarity significantly modulate efficacy .

Key Observations :

Biological Activity

4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromen family, known for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, has shown potential in medicinal chemistry, particularly in the realms of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.29 g/mol. The trifluoromethyl group enhances the compound's biological activity and stability, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Non-Covalent Interactions : The compound likely interacts with its targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting signal transduction and gene regulation.

Antioxidant Activity

Research indicates that chromen derivatives exhibit significant antioxidant properties. For instance, the presence of the trifluoromethyl group is associated with enhanced lipid solubility and membrane permeability, improving the compound's ability to scavenge free radicals.

Enzyme Inhibition

Studies have demonstrated that compounds structurally related to this compound can inhibit key enzymes:

- Cholinesterases : Compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds against cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The results indicate moderate to high cytotoxicity, suggesting potential for therapeutic applications.

Case Studies

- Study on Chromen Derivatives : A study evaluated a series of furochromene derivatives for their multi-target-directed activity against cholinesterases and cyclooxygenase enzymes. The incorporation of trifluoromethyl groups was found to significantly enhance biological activity due to increased interactions with enzyme targets through halogen bonding .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of chromen derivatives against various cancer cell lines. The study highlighted that modifications at specific positions on the chromen structure could lead to enhanced anticancer properties .

Q & A

Q. Optimization Strategies :

- Catalyst selection : FeCl₃ instead of AlCl₃ improves regioselectivity in Friedel-Crafts reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency .

- Temperature control : Lower temperatures during acetylation reduce side reactions .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Answer :

- X-ray crystallography : Determines molecular geometry and stereochemistry, as validated for chromenone derivatives .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₃F₃O₅ requires m/z 390.0722) .

- Multinuclear NMR :

- FT-IR spectroscopy : Verifies acetyl C=O (1740–1720 cm⁻¹) and chromenone ketone (1680 cm⁻¹) .

What role do the trifluoromethyl and acetyl groups play in modulating the compound’s bioactivity?

Q. Answer :

- Trifluoromethyl group :

- Acetyl group :

Q. Methodological Validation :

- Docking studies : Compare binding affinity of acetylated vs. non-acetylated analogs to validate steric effects .

How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Answer :

A multi-pronged approach is recommended:

Enzyme inhibition assays :

Transcriptomic profiling :

- RNA-seq identifies differentially expressed genes post-treatment (e.g., pro-apoptotic Bax upregulation) .

Molecular dynamics simulations :

Case Study : Chromenone analogs showed dose-dependent cytotoxicity in MCF-7 cells via ROS-mediated apoptosis .

How can contradictions between in vitro and in vivo biological data be resolved?

Answer :

Key Strategies :

- Bioavailability assessment :

- Simulate gastric stability and plasma protein binding using LC-MS .

- Metabolite identification :

- Incubate with liver microsomes and analyze metabolites via HPLC-QTOF .

- Formulation optimization :

- Nanoencapsulation (e.g., PEGylated liposomes) improves solubility and tumor targeting .

Example : A chromenone derivative with poor oral bioavailability showed enhanced efficacy when administered intraperitoneally with cyclodextrin .

What computational methods are suitable for predicting the compound’s reactivity and toxicity?

Q. Answer :

- Density Functional Theory (DFT) :

- ADMET Prediction :

- Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition .

- Toxicity profiling :

Validation : Compare computational results with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

How can regioselectivity challenges during synthesis be addressed?

Q. Answer :

- Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to guide trifluoromethylation to the C2 position .

- Microwave-assisted synthesis : Reduces reaction time and improves yield in chromenone cyclization (e.g., 30 minutes vs. 6 hours) .

- High-throughput screening : Test 96 reaction conditions (e.g., solvent/base combinations) to identify optimal parameters .

What are the best practices for stability studies under physiological conditions?

Q. Answer :

- pH-dependent stability :

- Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Light and temperature sensitivity :

- Oxidative stress testing :

- Use H₂O₂ or rat liver homogenate to simulate in vivo oxidative metabolism .

Data Interpretation : A 10% degradation threshold over 24 hours at 37°C indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.